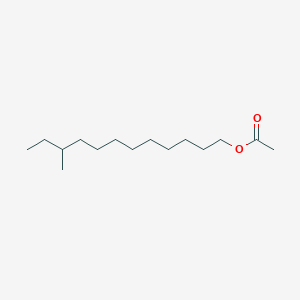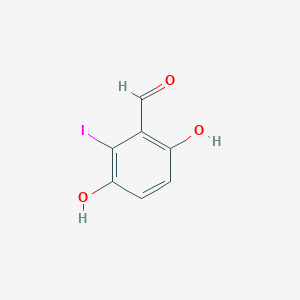![molecular formula C10H8N2 B3280063 1,5-Dihydropyrrolo[2,3-f]indole CAS No. 7075-68-5](/img/structure/B3280063.png)
1,5-Dihydropyrrolo[2,3-f]indole
Übersicht
Beschreibung
1,5-Dihydropyrrolo[2,3-f]indole is a chemical compound with the molecular formula C10H8N2 . It is also known by its IUPAC name this compound . The average mass of this compound is 186.213 Da and its monoisotopic mass is 186.090546 Da .
Synthesis Analysis
The synthesis of pyrroloindoles, including this compound, has been a central theme in organic synthesis due to their wide-ranging biological activity . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused with an indole ring . The structure of dihydropyrroloindoles has been estimated using quantum-chemical methods .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Acid-catalyzed dimerization reactions of pyrroles have also been used to synthesize pyrroloindoles .Physical and Chemical Properties Analysis
This compound has a molecular formula of C10H8N2 . Its average mass is 186.213 Da and its monoisotopic mass is 186.090546 Da .Safety and Hazards
The safety data sheet for indole, a related compound, indicates that it is harmful if swallowed and toxic in contact with skin . It causes serious eye irritation and is very toxic to aquatic life . Precautions include avoiding release to the environment, wearing protective clothing, and washing thoroughly after handling .
Zukünftige Richtungen
Pyrroloindoles, including 1,5-Dihydropyrrolo[2,3-f]indole, are becoming a new research hotspot as a class of pyrrole-based small-molecular hole injection materials in organic light-emitting diodes . There is still room for improvement in the field of indole synthesis . The synthetic methods and biological activities of pyrroloindole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Eigenschaften
IUPAC Name |
1,5-dihydropyrrolo[2,3-f]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJMIKULCHBVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC3=C(C=C21)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



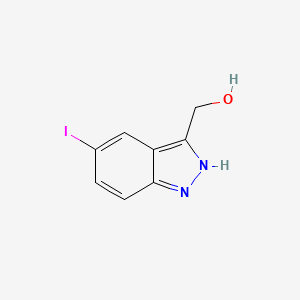
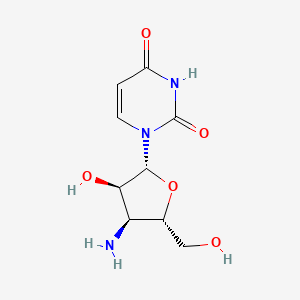



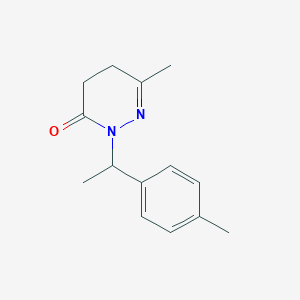

![3-Aminobenzo[f]quinazolin-1-ol](/img/structure/B3280031.png)
![3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B3280044.png)
